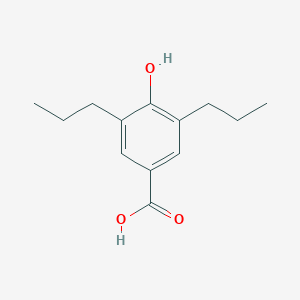

4-Hydroxy-3,5-dipropylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxy-3,5-dipropylbenzoic acid, also known as homovanillic acid (HVA), is a metabolite of dopamine, a neurotransmitter in the brain. It is an important biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3,5-dipropylbenzoic acid has numerous scientific research applications. It is commonly used as a biomarker for several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD. It is also used as a marker for the diagnosis and monitoring of several metabolic disorders, including phenylketonuria and maple syrup urine disease. Additionally, 4-Hydroxy-3,5-dipropylbenzoic acid is used in research studies to investigate the effects of drugs, environmental toxins, and other factors on dopamine metabolism.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,5-dipropylbenzoic acid involves the metabolism of dopamine in the brain. Dopamine is converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO). DOPAC is then further metabolized to 4-Hydroxy-3,5-dipropylbenzoic acid by the enzyme catechol-O-methyltransferase (COMT). The levels of 4-Hydroxy-3,5-dipropylbenzoic acid in the body are therefore indicative of dopamine metabolism and activity in the brain.

Biochemische Und Physiologische Effekte

The biochemical and physiological effects of 4-Hydroxy-3,5-dipropylbenzoic acid are related to dopamine metabolism and activity in the brain. Elevated levels of 4-Hydroxy-3,5-dipropylbenzoic acid are associated with increased dopamine turnover and activity, while decreased levels are associated with decreased dopamine turnover and activity. Abnormal levels of 4-Hydroxy-3,5-dipropylbenzoic acid have been implicated in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and ADHD.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-Hydroxy-3,5-dipropylbenzoic acid in lab experiments include its specificity for dopamine metabolism and activity in the brain, its stability in biological samples, and its ease of quantification using HPLC. However, there are also limitations to its use, including the potential for interference from other metabolites and the need for careful sample handling and storage to prevent degradation.

Zukünftige Richtungen

There are several future directions for research involving 4-Hydroxy-3,5-dipropylbenzoic acid. One area of interest is the development of new methods for the quantification of 4-Hydroxy-3,5-dipropylbenzoic acid in biological samples, including the use of mass spectrometry and other advanced techniques. Another area of interest is the investigation of the role of 4-Hydroxy-3,5-dipropylbenzoic acid in the development and progression of neurological and psychiatric disorders, including the identification of new biomarkers and potential therapeutic targets. Finally, there is a need for further research to understand the mechanisms underlying dopamine metabolism and activity in the brain, including the role of genetic and environmental factors.

Conclusion:

4-Hydroxy-3,5-dipropylbenzoic acid is an important biomarker for several neurological and psychiatric disorders, as well as for metabolic disorders. Its use in scientific research has led to a better understanding of dopamine metabolism and activity in the brain, and has the potential to inform new diagnostic and therapeutic approaches for these disorders. Further research is needed to fully explore the potential of 4-Hydroxy-3,5-dipropylbenzoic acid in these areas.

Synthesemethoden

The synthesis of 4-Hydroxy-3,5-dipropylbenzoic acid can be achieved through various methods, including chemical synthesis and extraction from biological samples. Chemical synthesis involves the reaction of 3,5-dipropylbenzoyl chloride with sodium hydroxide and 4-hydroxybenzoic acid. Extraction from biological samples involves the collection of cerebrospinal fluid, urine, or blood samples followed by purification and quantification using high-performance liquid chromatography (HPLC).

Eigenschaften

CAS-Nummer |

100482-27-7 |

|---|---|

Produktname |

4-Hydroxy-3,5-dipropylbenzoic acid |

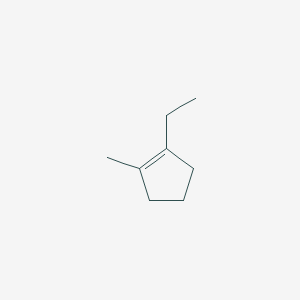

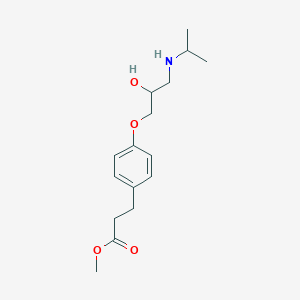

Molekularformel |

C13H18O3 |

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

4-hydroxy-3,5-dipropylbenzoic acid |

InChI |

InChI=1S/C13H18O3/c1-3-5-9-7-11(13(15)16)8-10(6-4-2)12(9)14/h7-8,14H,3-6H2,1-2H3,(H,15,16) |

InChI-Schlüssel |

RRADOGMUVWBEFW-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=CC(=C1O)CCC)C(=O)O |

Kanonische SMILES |

CCCC1=CC(=CC(=C1O)CCC)C(=O)O |

Andere CAS-Nummern |

100482-27-7 |

Synonyme |

4-hydroxy-3,5-dipropyl-benzoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)

![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)